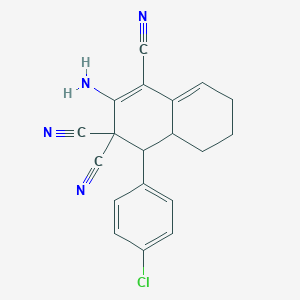
N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the JAK (Janus kinase) family of enzymes, which play a crucial role in cytokine signaling pathways. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.
作用机制
N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide reduces the production of pro-inflammatory cytokines, which play a key role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. In addition, N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has demonstrated a high degree of selectivity for TYK2, with minimal off-target effects on other JAK family members. These properties make N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide an attractive candidate for the treatment of autoimmune diseases.
实验室实验的优点和局限性
N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of TYK2, which allows for the specific targeting of this enzyme in cellular and animal models. In addition, N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has a favorable pharmacokinetic profile, which allows for convenient dosing regimens in preclinical studies. However, one limitation of N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide is its relatively high cost compared to other small molecule inhibitors.
未来方向
There are several potential future directions for the development of N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the use of N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in combination with other small molecule inhibitors, such as JAK inhibitors or biologics, for the treatment of autoimmune diseases. Another potential application is the use of N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in the treatment of viral infections, as TYK2 is involved in the signaling pathways of several antiviral cytokines. Finally, further studies are needed to evaluate the long-term safety and efficacy of N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in patients with autoimmune diseases.
合成方法
The synthesis of N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of a sulfonamide intermediate, followed by a Suzuki coupling reaction to introduce the fluorine atom and the morpholine ring. The final step involves the benzyl protection of the amine group to yield the target molecule.
科学研究应用
N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been shown to selectively inhibit TYK2, leading to a reduction in pro-inflammatory cytokine production and improved disease outcomes. Clinical trials are currently underway to evaluate the safety and efficacy of N-benzyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in patients with these diseases.
属性
IUPAC Name |
N-benzyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-16-7-6-15(18(22)20-13-14-4-2-1-3-5-14)12-17(16)26(23,24)21-8-10-25-11-9-21/h1-7,12H,8-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNUNKVMPNAQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5221297.png)
![1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5221301.png)

![2-adamantyl[2-(diethylamino)ethyl]amine](/img/structure/B5221306.png)
![2,5-dichloro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5221309.png)
![(2,4-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5221310.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(2-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5221317.png)

![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5221337.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B5221344.png)
![ethyl 5-acetyl-2-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5221367.png)
![4',4',6,6-tetramethyl-3-(1-naphthyl)-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B5221388.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B5221393.png)
![ethyl {[4-(acetylamino)phenyl]amino}(oxo)acetate](/img/structure/B5221398.png)